molecular formula C23H20N4O5S2 B254041 ethyl 3-(2-{[3-(aminocarbonyl)-5-phenyl-2-thienyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

ethyl 3-(2-{[3-(aminocarbonyl)-5-phenyl-2-thienyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B254041
M. Wt: 496.6 g/mol
InChI Key: BLNBOMCZUWNWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-(2-{[3-(aminocarbonyl)-5-phenyl-2-thienyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including carbamoyl, phenylthiophene, and ethyl ester, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-{[3-(aminocarbonyl)-5-phenyl-2-thienyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a thieno[2,3-d]pyrimidine derivative with an appropriate amine and carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .

Mechanism of Action

The mechanism of action of ethyl 3-(2-{[3-(aminocarbonyl)-5-phenyl-2-thienyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H20N4O5S2

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 3-[2-[(3-carbamoyl-5-phenylthiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N4O5S2/c1-3-32-23(31)18-12(2)17-21(34-18)25-11-27(22(17)30)10-16(28)26-20-14(19(24)29)9-15(33-20)13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3,(H2,24,29)(H,26,28)

InChI Key

BLNBOMCZUWNWCL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N)C

Origin of Product

United States

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